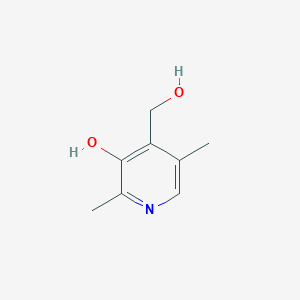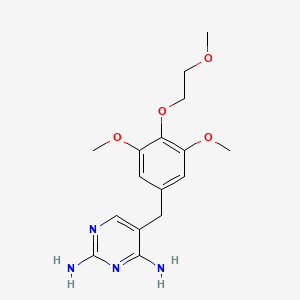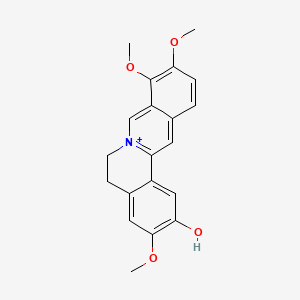
5-メチル-2-(4-メチルフェニル)-1H-ベンゾイミダゾール
概要
説明
Benzimidazoles are a class of heterocyclic compounds where a benzene ring is fused to imidazole. These compounds, including "5-Methyl-2-(4-methylphenyl)-1H-benzimidazole," are known for their wide range of bioactivities, such as antimicrobial, anthelmintic, and anticancer activities. The synthesis and study of these compounds are of high interest due to their potential applications in various fields, excluding drug usage and dosage details as requested (Nguyen Thi Chung et al., 2023).
Synthesis Analysis
Benzimidazole derivatives are synthesized through condensation reactions between 1,2-benzenediamine and aldehydes, among other methods. Recent studies have focused on developing efficient, green chemistry approaches to these syntheses, including solvent-free conditions and the use of nanoparticle catalysts to enhance the reaction's efficiency and environmental friendliness (Shikha Sharma et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including "5-Methyl-2-(4-methylphenyl)-1H-benzimidazole," involves a benzene ring fused to the 4 and 5 positions of an imidazole ring. This structural configuration is crucial for the compound's biological activities and interacts with various enzymes and proteins. Detailed structure-activity relationships (SAR) studies help in understanding how different substitutions on the benzimidazole core affect its biological properties (G. Yadav & S. Ganguly, 2015).
Chemical Reactions and Properties
Benzimidazole compounds participate in various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions are fundamental for synthesizing benzimidazole derivatives with desired properties and biological activities. The functional groups introduced during these reactions play a significant role in defining the chemical properties of the compounds (A. Yahyazadeh et al., 2004).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in pharmaceuticals, agriculture, and material science.
Chemical Properties Analysis
Benzimidazole compounds exhibit a wide range of chemical properties, including their ability to act as bases, their reactivity with electrophiles, and their ability to form complexes with metals. These chemical properties are critical for the compound's biological activity and its mechanism of action within biological systems (L. C. Davidse, 1986).
科学的研究の応用
抗菌剤
5-メチル-2-(4-メチルフェニル)-1H-ベンゾイミダゾール: の誘導体は、抗菌剤としての可能性について合成され、研究されています。 これらの化合物は、化学療法において安全性の高いプロファイルと高い治療指数で知られているアゾール類の広範なクラスに属しています . これらの化合物の抗菌活性は、特に免疫不全患者の感染症の治療に役立ちます。
抗菌薬
5-メチル-2-(4-メチルフェニル)-1H-ベンゾイミダゾール の構成要素であるトリアゾール環は、その顕著な抗菌活性で知られています。 研究により、この複素環状コアを含む誘導体は、強力な抗菌剤となり得ることが示されており、薬剤耐性菌との戦いで非常に重要です .
化学合成
5-メチル-2-(4-メチルフェニル)-1H-ベンゾイミダゾール: は、さまざまな化学化合物の合成における前駆体として機能します。 その誘導体は、金属触媒による複素環化など、複数段階の反応で使用され、さらなる用途のために必要な化学構造を生成します .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Methyl-2-(4-methylphenyl)-1h-benzimidazole may also interact with various biological targets.
Mode of Action
It is plausible that it interacts with its targets in a manner similar to other benzimidazole derivatives, which often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methyl-2-(4-methylphenyl)-1h-benzimidazole may influence a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBSAVHQPYKEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358400 | |
| Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7118-66-3 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7118-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD) exert its inhibitory effect on Matrix Metalloproteinase-9 (MMP-9)?
A1: MPBD indirectly inhibits MMP-9 by targeting the activator protein-1 (AP-1) transcription factor. [] The research demonstrates that MPBD inhibits the transactivation activity of AP-1, which is essential for MMP-9 gene expression. [] Consequently, by suppressing AP-1 activity, MPBD indirectly reduces MMP-9 expression. [] This mechanism highlights MPBD's potential as a therapeutic agent targeting MMP-9-mediated processes, such as cancer cell invasion and osteoclast activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















